N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide
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Overview
Description
“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide” is a compound that belongs to the class of organic compounds known as indole derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of such compounds may involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of this compound is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton . It is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position, respectively .Chemical Reactions Analysis
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .Scientific Research Applications
Antitubulin Agents
The compound’s structural features make it a promising candidate for antitubulin activity. Researchers have synthesized derivatives based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold, incorporating a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position. Notably, the derivative 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (3a) and its 6-ethoxycarbonyl homologue (3b) exhibit potent antiproliferative activity against cancer cell lines. These compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptotic cell death in cancer cells .
Anti-Inflammatory and Analgesic Properties
Indole derivatives, including our compound of interest, have shown promise in the field of pain management. Specifically, the compound (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide demonstrated anti-inflammatory and analgesic activities. Its ulcerogenic index compares favorably with established drugs like indomethacin and celecoxib .
Biochemical Probes
Researchers often employ small molecules as biochemical probes to study cellular processes. Our compound could serve as a valuable tool for investigating tubulin dynamics, protein interactions, and cellular responses.
Future Directions
The high binding energy for similar compounds suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates a potential direction for future research. Additionally, a larger share of novel pyridine-based drug candidates is expected in the future .
Mechanism of Action
Target of Action
The primary target of this compound is the mitogen-activated protein kinase (MAPK) family, specifically JNK2 and JNK3 kinases . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets through a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of JNK3 . This interaction inhibits the activity of the kinase, thereby affecting the downstream cellular processes controlled by these kinases.
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. The inhibition of JNK2 and JNK3 kinases can therefore have significant downstream effects on cellular processes.
Result of Action
The compound causes a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) . This suggests that the compound may have potential applications in controlling cell proliferation.
properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-3-4-11-27-16-7-5-15(6-8-16)20(26)23-21-18(12-22)17-9-10-24(14(2)25)13-19(17)28-21/h5-8H,3-4,9-11,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSWCCITRXWCRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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